molecular formula C24H32Cl2N6O2 B10801002 Lexibulin dihydrochloride

Lexibulin dihydrochloride

Cat. No.: B10801002
M. Wt: 507.5 g/mol
InChI Key: HGDCRTLMRFHNOZ-TXEPZDRESA-N
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Description

CYT-997 dihydrochloride, also known as lexibulin dihydrochloride, is a wholly synthetic compound that exhibits potent cytotoxic activity. It functions as a tubulin polymerization inhibitor, disrupting microtubule dynamics, which are essential for cell division, intracellular transport, and motility. This compound has shown significant potential as an anticancer agent due to its ability to block the cell cycle at the G2-M boundary and induce apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYT-997 dihydrochloride involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance its biological activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of CYT-997 dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and scalability, ensuring consistent quality and supply. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

CYT-997 dihydrochloride primarily undergoes reactions related to its role as a tubulin polymerization inhibitor. These include:

Common Reagents and Conditions

Common reagents used in the reactions of CYT-997 dihydrochloride include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to maintain the integrity of the compound and achieve the desired modifications .

Major Products Formed

The major products formed from the reactions of CYT-997 dihydrochloride include its oxidized and reduced forms, as well as substituted derivatives. These products may exhibit varying degrees of cytotoxicity and biological activity, contributing to the compound’s versatility as an anticancer agent .

Mechanism of Action

CYT-997 dihydrochloride exerts its effects by inhibiting tubulin polymerization, which is crucial for the formation of microtubules. This disruption leads to cell cycle arrest at the G2-M boundary, preventing cells from dividing and ultimately inducing apoptosis. The compound also increases the permeability of endothelial cell monolayers, disrupting tumor blood flow and contributing to its vascular disrupting activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CYT-997 Dihydrochloride

CYT-997 dihydrochloride stands out due to its oral bioavailability, making it more convenient for patients. Additionally, it has shown efficacy in cancer models resistant to other treatments, highlighting its potential as a novel anticancer agent .

Properties

Molecular Formula

C24H32Cl2N6O2

Molecular Weight

507.5 g/mol

IUPAC Name

1-ethyl-3-[2-methoxy-4-[5-methyl-4-[[(1S)-1-pyridin-3-ylbutyl]amino]pyrimidin-2-yl]phenyl]urea;dihydrochloride

InChI

InChI=1S/C24H30N6O2.2ClH/c1-5-8-19(18-9-7-12-25-15-18)28-22-16(3)14-27-23(30-22)17-10-11-20(21(13-17)32-4)29-24(31)26-6-2;;/h7,9-15,19H,5-6,8H2,1-4H3,(H2,26,29,31)(H,27,28,30);2*1H/t19-;;/m0../s1

InChI Key

HGDCRTLMRFHNOZ-TXEPZDRESA-N

Isomeric SMILES

CCC[C@@H](C1=CN=CC=C1)NC2=NC(=NC=C2C)C3=CC(=C(C=C3)NC(=O)NCC)OC.Cl.Cl

Canonical SMILES

CCCC(C1=CN=CC=C1)NC2=NC(=NC=C2C)C3=CC(=C(C=C3)NC(=O)NCC)OC.Cl.Cl

Origin of Product

United States

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